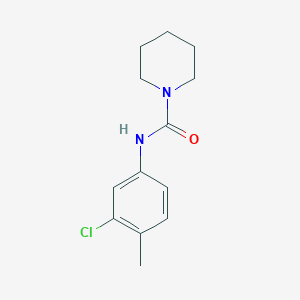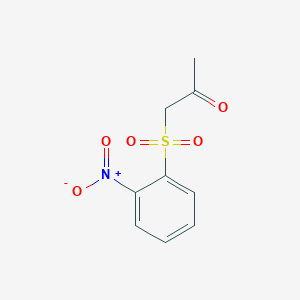![molecular formula C16H16N2O3S B6419895 7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1029791-54-5](/img/structure/B6419895.png)
7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Scientific Research Applications
7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and the inhibition of certain enzymes and proteins. It has also been used in the study of protein-protein interactions and the inhibition of certain enzymes. This compound has been used to study the structure and function of proteins, as well as to explore the mechanisms of various biological processes.
Mechanism of Action
Target of Action
The primary target of the compound 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition is part of the compound’s interaction with its targets, leading to changes in the energy metabolism of the Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, affecting its growth and survival .
Result of Action
The result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . This is achieved by disrupting the bacteria’s energy metabolism through the inhibition of Cyt-bd .
Advantages and Limitations for Lab Experiments
7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several advantages in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and store. This compound is also relatively stable, and it has a low toxicity profile. However, this compound is not soluble in aqueous solutions, and it is not suitable for use in high-temperature reactions.
Future Directions
7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has potential applications in the study of various diseases, such as cancer, diabetes, and cardiovascular diseases. It could also be used to study the effects of various drugs on cellular processes, such as cell proliferation and apoptosis. Additionally, this compound could be used to study the effects of various environmental factors, such as radiation, on biological systems. It could also be used to study the effects of various drugs on the expression of genes and proteins. Finally, this compound could be used to develop new drugs and therapies for various diseases.
Synthesis Methods
7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be synthesized through a two-step reaction. The first step involves the reaction of 3,4-diethoxyphenyl thiophene-2-carboxaldehyde with sodium hydroxide, resulting in the formation of the intermediate product, 3,4-diethoxyphenyl thiophene-2-carboxylate. The second step involves the reaction of the intermediate product with 4-methylthiourea, resulting in the formation of this compound.
Biochemical Analysis
Biochemical Properties
7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is essential for the bacterium’s energy metabolism . This interaction leads to ATP depletion, thereby inhibiting the growth of the bacteria. Additionally, these compounds have been found to inhibit EZH2, an enzyme involved in gene silencing, which can lead to antitumor effects .
Cellular Effects
The effects of 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation. For example, it has shown significant antiproliferative activity against lymphoma cell lines, such as SU-DHL-6 and K562 . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and enhanced cell death.
Molecular Mechanism
At the molecular level, 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. It binds to cytochrome bd oxidase, inhibiting its activity and leading to ATP depletion in Mycobacterium tuberculosis . In cancer cells, it inhibits EZH2, resulting in the reactivation of tumor suppressor genes and induction of apoptosis . These binding interactions and enzyme inhibitions are critical for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on target enzymes and proteins over extended periods . Long-term exposure to the compound in vitro and in vivo has demonstrated sustained antiproliferative and antimicrobial activities.
Dosage Effects in Animal Models
The effects of 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and bacterial proliferation. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound can lead to cytotoxicity in normal cells, highlighting the importance of determining the optimal therapeutic dose .
Metabolic Pathways
7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome bd oxidase and EZH2, influencing metabolic flux and metabolite levels . These interactions can lead to changes in energy metabolism and gene expression, contributing to the compound’s therapeutic effects.
Transport and Distribution
The transport and distribution of 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are critical for its activity. The compound is likely transported by specific transporters or binding proteins, which facilitate its localization and accumulation in target cells. This distribution is essential for the compound’s effectiveness in inhibiting target enzymes and proteins .
Subcellular Localization
The subcellular localization of 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its target enzymes and proteins, leading to the desired therapeutic effects .
properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-20-12-6-5-10(7-13(12)21-4-2)11-8-22-15-14(11)17-9-18-16(15)19/h5-9H,3-4H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOFXWGCLOKWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CNC3=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B6419812.png)
![7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline](/img/structure/B6419849.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6419860.png)
![8-(2-ethoxyethyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419866.png)


![7,8-dimethyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6419871.png)
![ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B6419873.png)
![13-[4-(2-phenylethyl)piperazin-1-yl]-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419875.png)
![N-(4-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419882.png)

![3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6419903.png)
